ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
This compound (CAS: 477712-83-7) is a pyrazole derivative featuring a 3,5-dimethyl-substituted pyrazole core linked to a 2-pyridinyl group via a urea bridge. The pyridinyl moiety is further functionalized with a 3-fluoroanilino substituent, and the pyrazole ring bears an ethyl ester at the 4-position.
Properties
IUPAC Name |
ethyl 1-[5-[(3-fluorophenyl)carbamoylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-4-29-19(27)18-12(2)25-26(13(18)3)17-9-8-16(11-22-17)24-20(28)23-15-7-5-6-14(21)10-15/h5-11H,4H2,1-3H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUFQYMLUFCUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111809 | |
| Record name | Ethyl 1-[5-[[[(3-fluorophenyl)amino]carbonyl]amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477712-83-7 | |
| Record name | Ethyl 1-[5-[[[(3-fluorophenyl)amino]carbonyl]amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477712-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[5-[[[(3-fluorophenyl)amino]carbonyl]amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyridine ring, and the attachment of the fluoroaniline group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This step often involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.
Attachment of the Fluoroaniline Group: This step may involve the use of coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluoroaniline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazole and pyrazoline derivatives is presented below, focusing on core structures, substituents, and functional groups.
Table 1: Structural Comparison of Pyrazole Derivatives
Structural and Functional Differences
- Core Structure : The target compound retains a fully aromatic pyrazole ring (1H-pyrazole), whereas pyrazoline derivatives (e.g., Compound 1 in ) are partially saturated (4,5-dihydro-1H-pyrazole), which affects rigidity and electronic properties .
- Substituent Effects: The 3-fluoroanilino group in the target compound differs from the 4-fluoroanilino group in ’s butenone-pyrazole hybrid. Fluorine’s position on the aniline ring influences electronic effects (e.g., para-fluoro is more electron-withdrawing than meta-fluoro) and steric interactions . Unlike fipronil (), which has sulfinyl and trifluoromethyl groups for enhanced pesticidal activity, the target compound lacks these electronegative substituents but includes a urea linkage, which may improve hydrogen-bonding capacity .
- Functional Groups : The ethyl ester in the target compound contrasts with the carbaldehyde in pyrazoline derivatives () and the nitrile in fipronil (). Esters typically enhance solubility and metabolic stability compared to aldehydes or nitriles .
Biological Activity
Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from ethyl pyrazole-4-carboxylate. The incorporation of functional groups such as the fluorinated aniline enhances its biological profile by potentially increasing binding affinity to target proteins.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Ethyl Pyrazole Derivative A | 7.81 - 62.5 | Effective against Staphylococcus aureus |
| Ethyl Pyrazole Derivative B | 250 - 1000 | Weaker against E. coli |
These findings suggest that the compound could be further evaluated for its potential use as an antimicrobial agent in clinical settings .
Anti-inflammatory Activity
Pyrazoles are also noted for their anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6.
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Ethyl Pyrazole Derivative C | 61 - 85 | Dexamethasone (76% TNF-α) |
The structural modifications in the pyrazole ring and side chains play a crucial role in enhancing anti-inflammatory activity .
Cytotoxicity and Safety Profile
The cytotoxic effects of pyrazole derivatives have been evaluated using various cell lines. For instance, one study reported no significant cytotoxicity at concentrations up to 200 μg/ml for similar compounds, indicating a favorable safety profile.
| Cell Line | EC50 (μg/ml) | Remarks |
|---|---|---|
| Vero Cells | 278.8 | Non-toxic up to tested concentrations |
This suggests that this compound could be a viable candidate for further development .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications in the pyrazole structure can significantly impact biological activity. The introduction of electron-withdrawing groups has been associated with enhanced potency in NA inhibition and antimicrobial activity.
Key Findings:
- Electron-Withdrawing Groups : Increase inhibitory activity.
- Substituent Positioning : ortho-substitutions tend to enhance bioactivity.
These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological efficacy of this compound .
Case Studies
Several studies have documented the biological effects of related pyrazole compounds:
- Study on Antimicrobial Activity : A derivative exhibited MIC values against Haemophilus spp., showing significant potential for treating infections caused by these bacteria.
- Inflammation Model : In vivo testing demonstrated a marked reduction in edema when treated with pyrazole derivatives compared to controls.
These case studies underscore the therapeutic potential of this compound and similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) for carboxylate activation .
- Coupling Reactions : Introduce the 3-fluoroanilino group via a urea linkage. React 5-amino-2-pyridinyl intermediates with 3-fluorophenyl isocyanate under anhydrous conditions .
- Purification : Employ silica gel chromatography and recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- XRD : Determine crystal structure and unit cell parameters (e.g., monoclinic systems observed in similar pyrazole carboxylates) .
- NMR : Use H and C NMR to resolve methyl (δ 1.2–2.5 ppm), pyridinyl (δ 7.0–8.5 ppm), and ester (δ 4.0–4.5 ppm) signals .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodology :
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or fluorinated byproducts .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 3-fluoroanilino with 4-fluorophenyl or trifluoromethyl groups) and compare bioactivity .
- Enzyme Assays : Test inhibition of kinases or pesticidal targets (e.g., GABA receptors) using fluorescence polarization or radiometric assays .
- Statistical Analysis : Apply dose-response curves (IC₅₀/EC₅₀) and multivariate regression to correlate structural features with activity .
Q. What computational methods are suitable for predicting the environmental fate and toxicity of this compound?
- Methodology :
- QSAR Models : Use software like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity (e.g., LC₅₀ for aquatic organisms) .
- Molecular Dynamics : Simulate interactions with soil organic matter or aqueous environments to assess persistence .
- Metabolite Prediction : Apply tools like Meteor Nexus to identify potential degradation products (e.g., hydrolyzed carboxylates) .
Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?
- Methodology :
- Cross-Validation : Compare XRD, NMR, and HRMS data across batches to identify impurities (e.g., unreacted intermediates) .
- Dynamic Light Scattering (DLS) : Check for particle size variations affecting XRD peak broadening .
- Isotopic Labeling : Use N or F NMR to trace inconsistent signals .
Q. What experimental designs are optimal for assessing the compound's stability under various environmental conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/basic buffers (pH 3–9) for 4–12 weeks .
- Split-Plot Design : Assign environmental factors (e.g., temperature, pH) to main plots and degradation timepoints to subplots for efficient data collection .
- LC-MS Monitoring : Quantify degradation products using reverse-phase chromatography and electrospray ionization .
Q. How can the compound's potential as a kinase inhibitor be evaluated using in vitro assays?
- Methodology :
- Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., EGFR, VEGFR) using ATP-Glo or TR-FRET assays .
- Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT or Alamar Blue assays .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
